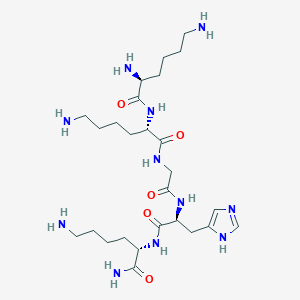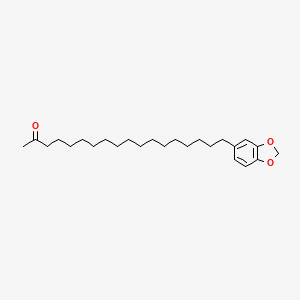![molecular formula C19H12ClN3O8S B14216285 1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene CAS No. 824934-14-7](/img/structure/B14216285.png)
1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene is a complex organic compound characterized by its unique structure, which includes benzenesulfonyl, chloro, and nitro functional groups
Preparation Methods
The synthesis of 1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzene with chlorosulfonic acid or by using the sodium salt of benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride
Chemical Reactions Analysis
1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, influencing biological processes. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene can be compared with other similar compounds, such as:
Benzenesulfonyl chloride: A simpler compound with similar sulfonyl functional groups but lacking the additional chloro and nitro groups.
2-chloro-5-[(1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl]benzenesulfonamide: Another compound with a benzenesulfonyl group, but with different substituents and biological activities.
Indole derivatives: Compounds with similar aromatic structures and potential biological activities.
Properties
CAS No. |
824934-14-7 |
|---|---|
Molecular Formula |
C19H12ClN3O8S |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
1-[benzenesulfonyl-(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C19H12ClN3O8S/c20-12-6-9-17(22(26)27)16(10-12)19(32(30,31)14-4-2-1-3-5-14)15-8-7-13(21(24)25)11-18(15)23(28)29/h1-11,19H |
InChI Key |
ZODUBOLHUHGYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)

